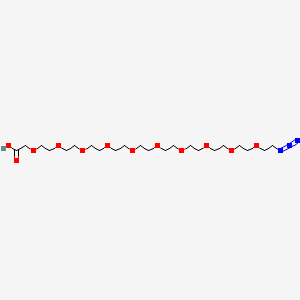Azido-PEG10-CH2COOH
CAS No.:
Cat. No.: VC16017424
Molecular Formula: C22H43N3O12
Molecular Weight: 541.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H43N3O12 |
|---|---|
| Molecular Weight | 541.6 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27) |
| Standard InChI Key | RWCKTHQYBUDYBM-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Azido-PEG10-CH2COOH belongs to the heterobifunctional PEG family, characterized by distinct reactive groups at each terminus. Its molecular structure comprises a 10-unit polyethylene glycol chain (PEG10) with an azide (-N₃) at one end and a carboxylic acid (-CH₂COOH) at the other. The PEG spacer provides hydrophilicity, while the functional groups enable orthogonal conjugation strategies.
Table 1: Key Physicochemical Properties of Azido-PEG10-CH2COOH
The carboxylic acid group (pKa ~2.5) facilitates reactions with primary amines via EDC/NHS coupling, forming stable amide bonds . Meanwhile, the azide group participates in "click chemistry" with alkynes, enabling rapid, high-yield conjugation under mild conditions . The PEG10 spacer (molecular weight ~526.6 g/mol) balances hydrophilicity and steric effects, making it ideal for modifying proteins, nanoparticles, and surfaces without compromising bioactivity .
Synthesis and Characterization
The synthesis of Azido-PEG10-CH2COOH typically involves multi-step organic reactions, starting from PEG precursors. A common route includes:
-
PEG Activation: A hydroxyl-terminated PEG10 chain is functionalized with a mesyl or tosyl group to introduce a leaving group.
-
Azide Incorporation: Nucleophilic substitution with sodium azide (NaN₃) replaces the leaving group with an azide .
-
Carboxylic Acid Introduction: The opposite hydroxyl end is modified with a bromoacetic acid derivative, followed by hydrolysis to yield the carboxylic acid .
Recent protocols emphasize using scandium triflate or copper(I) catalysts to achieve near-quantitative conversion rates while minimizing side reactions . For example, a 2012 study demonstrated that copper(I)-catalyzed cycloaddition between azide-functionalized polymers and alkyne-terminated PEGs achieved >95% grafting efficiency .
Characterization relies on nuclear magnetic resonance (¹H NMR), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC). ¹H NMR confirms azide (δ 3.30 ppm) and carboxylic acid (δ 12.5 ppm) presence, while FTIR identifies N₃ stretches at ~2100 cm⁻¹ and C=O vibrations at ~1700 cm⁻¹ . GPC ensures monodispersity (Đ <1.1) and validates the molecular weight .
Applications in Biomedical Research
Bioconjugation and Protein Modification
Azido-PEG10-CH2COOH is widely used to create protein-PEG conjugates, enhancing stability and circulation half-life. For instance, interferon-α conjugated via its lysine residues to Azido-PEG10-CH2COOH showed a 15-fold increase in plasma half-life compared to the native protein . The azide group allows subsequent "click" functionalization with fluorescent dyes or targeting ligands, enabling multimodal imaging and targeted drug delivery .
Hydrogel Fabrication
In a 2024 study, Azido-PEG10-CH2COOH was crosslinked with tetrazine-modified hyaluronic acid to form injectable hydrogels for cartilage repair. The hydrogel exhibited a compressive modulus of 18.21 kPa and supported chondrocyte proliferation for over 28 days . The carboxylic acid group enabled pH-responsive drug release, with 80% dexamethasone released at pH 5.5 (mimicking inflamed tissues) versus 20% at pH 7.4 .
Nanoparticle Functionalization
Gold nanoparticles (AuNPs) coated with Azido-PEG10-CH2COOH demonstrated reduced macrophage uptake (∼5% vs. 45% for unmodified AuNPs) and improved tumor accumulation in murine models . The azide group facilitated post-functionalization with folate ligands, increasing cancer cell uptake by 3-fold .
Comparative Analysis with Related PEG Derivatives
Azido-PEG10-CH2COOH offers distinct advantages over shorter-chain analogs (e.g., Azido-PEG2-CH2COOH) and amine-terminated variants (e.g., Azido-PEG10-NH₂):
| Derivative | Functional Groups | Key Applications | Limitations |
|---|---|---|---|
| Azido-PEG10-CH2COOH | N₃, COOH | pH-sensitive drug delivery | Limited solubility in CHCl₃ |
| Azido-PEG2-CH2COOH | N₃, COOH | Small molecule conjugation | Higher immunogenicity |
| Azido-PEG10-NH₂ | N₃, NH₂ | siRNA delivery | Requires buffered solutions |
The PEG10 chain’s length optimizes steric shielding and solubility, while the carboxylic acid enables charge-based purification and pH-dependent release .
Future Directions
Ongoing research explores its use in mRNA vaccine delivery systems, where the carboxylic acid group binds cationic lipids, and the azide enables surface modification with toll-like receptor agonists . Additionally, photoactivatable variants are being developed for spatiotemporally controlled drug release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume